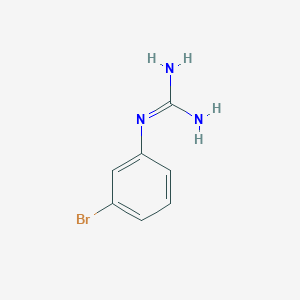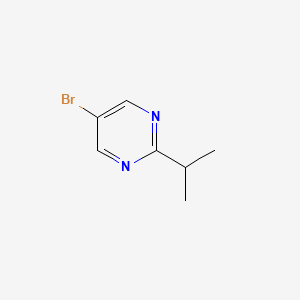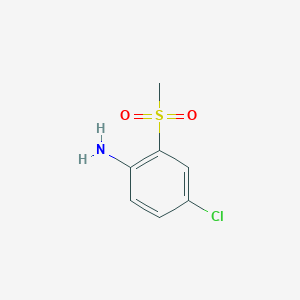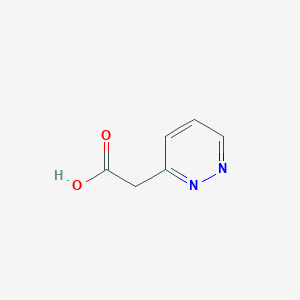
3-Pyridazineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridazineacetic acid, also known as 2-(pyridazin-3-yl) acetic acid, is a heterocyclic compound. It has a unique molecular structure with a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol .
Synthesis Analysis
Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles . There are reports of synthesis of 4,6-diaryl-3-pyridazinones and their evaluation as anti-inflammatory, analgesic, and antipyretic .
Molecular Structure Analysis
The molecular structure of 3-Pyridazineacetic acid is unique and interesting. It is a heterocyclic compound that contains two adjacent nitrogen atoms. This structure is not commonly found in other compounds, making it a subject of interest in chemical research .
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
A general route for synthesizing a novel class of pyridazin-3-one derivatives was established by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid, leading to the formation of pyridazin-3-one derivatives as sole isolable products in excellent yield. This synthesis path demonstrates the versatility of 3-pyridazineacetic acid derivatives in forming fused azines and a new class of 1,8-naphthyridine derivatives through smooth reactions with cyanoacetic acid, showcasing their potential utility in developing new chemical entities (Ibrahim & Behbehani, 2014).
Development of 4-Pyridazineacetic Acids
A novel synthetic route to 4-pyridazineacetic acids was achieved via the ring-expansion reaction of N-cyanomethylated 3-pyrazoline-4-acetic acids. This method illustrates the chemical flexibility of pyridazineacetic acid derivatives in generating structurally unique compounds, potentially expanding the chemical space for drug discovery and material science applications (Masumoto et al., 2012).
Anticonvulsant and Analgesic Activities
Research on 3-aryl-5,6-dihydro-6-oxo-1(4H)-pyridazineacetic acid derivatives revealed weak anticonvulsant and analgesic activities, indicating the potential of these compounds in pharmacological studies. Although the focus was on exploring the sedative profiles of these derivatives, the findings hint at the broader therapeutic applications of 3-pyridazineacetic acid derivatives in central nervous system disorders (Kane et al., 1992).
Corrosion Inhibition
The inhibitory effects of pyridazine derivatives, including those related to 3-pyridazineacetic acid, on the electrochemical dissolution of mild steel in acidic environments were studied. These compounds demonstrated significant inhibition efficiencies, suggesting their application as corrosion inhibitors in industrial settings. The presence of nitrogen atoms and unsaturated groups in their molecules was attributed to their high protection performances, underlying the importance of pyridazine derivatives in materials science (Mashuga et al., 2017).
Direcciones Futuras
The future directions for research on 3-Pyridazineacetic acid and related compounds are promising. Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . This suggests that 3-Pyridazineacetic acid and related compounds could have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-pyridazin-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHJUYXIHVKMDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridazineacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


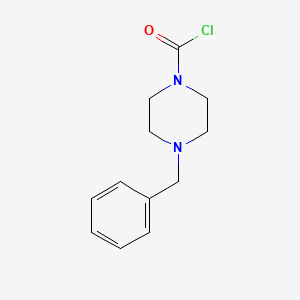
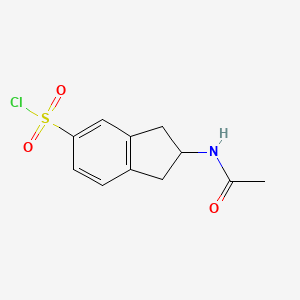
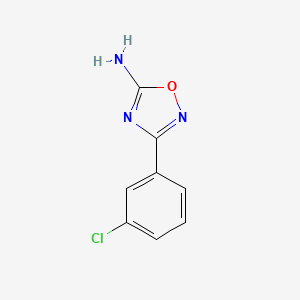
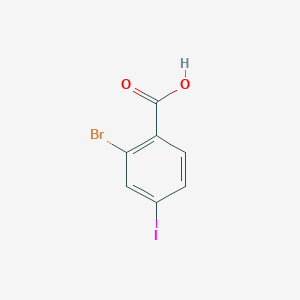
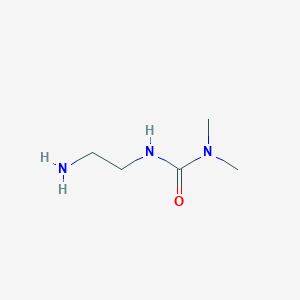
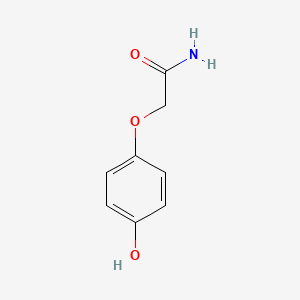
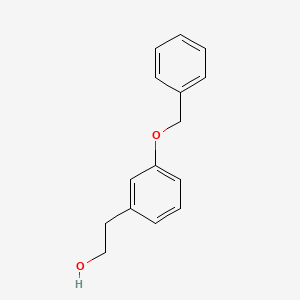
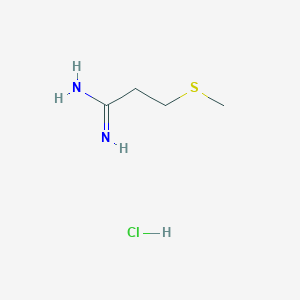
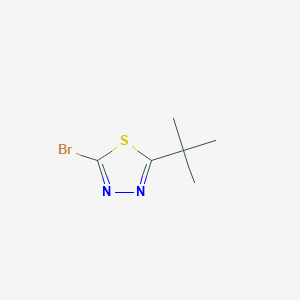
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)
